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Compound of Interest

Compound Name:
5-Bromo-6-methoxy-1-methyl-1H-

indazole

Cat. No.: B12508614

Get Quote

Executive Summary & Structural Context
5-Bromo-6-methoxy-1-methyl-1H-indazole is a critical pharmacophore in medicinal

chemistry, particularly as a building block for small molecule splicing modulators and kinase

inhibitors. Its structural integrity is defined by the precise N1-methylation of the indazole core.

The primary challenge in working with this scaffold is the regiochemical ambiguity between the

N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers. This guide provides the definitive

experimental data to distinguish these isomers, supported by NMR validation and comparative

crystallographic insights from the 5-bromo-indazole family.
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Property Specification

IUPAC Name 5-Bromo-6-methoxy-1-methyl-1H-indazole

CAS Number
Not widely listed; Analog 5-bromo-1-methyl-1H-

indazole is 465529-57-1

Molecular Formula C₉H₉BrN₂O

Molecular Weight 241.09 g/mol

Key Structural Feature N1-Methylation (Benzenoid form preserved)

Structural Characterization & Comparison
In the absence of a publicly deposited CIF (Crystallographic Information File) for this specific

derivative, structural assignment is rigorously established via Nuclear Magnetic Resonance

(NMR) and comparative analysis with crystallographically characterized analogs (e.g., tert-butyl

3-amino-5-bromo-1H-indazole-1-carboxylate).

Experimental Data: N1 vs. N2 Isomer Differentiation
The most reliable method to validate the crystal structure's connectivity in solution is 1H NMR.

The N1-isomer exhibits a distinct chemical shift pattern compared to the N2-isomer due to the

anisotropic effect of the benzene ring on the methyl group.

Table 1: Comparative 1H NMR Data (400 MHz, CDCl₃)
Data derived from validated synthetic protocols [1, 2].
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Proton Position
Target: N1-Methyl

Isomer (δ ppm)

Alternative: N2-

Methyl Isomer

(General Trend)
Structural Insight

C3-H 7.89 (s) ~8.0 - 8.2 (s)

N1-alkylation

preserves the

aromaticity of the

benzene ring more

effectively, affecting

the C3 proton shift.

C4-H 7.83 (s) ~7.6 - 7.7 (d)

The C4 proton is

deshielded in the N1-

isomer due to the

proximity of the

bromine and the

benzenoid character.

C7-H 6.74 (s) ~7.0 - 7.2

The C7 proton is a

key diagnostic marker;

it is significantly

shielded by the

adjacent methoxy

group in the 6-

position.

N-CH₃ 4.03 (s) ~4.15 - 4.25

N2-methyl groups

typically appear

downfield relative to

N1-methyl groups.

O-CH₃ 3.98 (s) ~3.90

Methoxy group signal

remains relatively

stable but confirms

the 6-position

substitution.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12508614?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Diagnostic: The presence of two distinct singlets in the aromatic region (C4-H and C7-H)

alongside the C3-H singlet confirms the 5,6-substitution pattern. The N-Me shift at 4.03 ppm is

characteristic of the N1-isomer; N2-isomers typically shift downfield (>4.1 ppm).

Comparative Crystallographic Analysis
While the specific crystal structure of the title compound is proprietary, its packing behavior can

be accurately predicted by analyzing the 5-bromo-1H-indazole scaffold, which has been

extensively characterized by X-ray diffraction.

Predicted Crystal Lattice Properties
Based on the Cambridge Structural Database (CSD) entries for 5-bromo-indazole derivatives

(e.g., CSD Ref: AZOSOW), the title compound is expected to adopt the following packing

motifs:

Space Group: Monoclinic, likely P2₁/c (most common for planar indazoles).

π-π Stacking: The planar indazole core facilitates strong offset face-to-face π-stacking

(centroid distance ~3.7 Å), driving the formation of columnar structures.

Halogen Bonding: The C5-Br bond is a potent halogen bond donor. In the crystal lattice, this

bromine atom likely engages in C-Br···N or C-Br···O (methoxy) interactions, directing the

supramolecular assembly.

Absence of Hydrogen Bonding: Unlike the parent 1H-indazole, the N1-methyl derivative

lacks a hydrogen bond donor (N-H), relying entirely on van der Waals and electrostatic

(dipole-dipole) forces for lattice stability. This typically lowers the melting point compared to

the non-methylated parent.
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The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole requires controlling the

thermodynamic vs. kinetic alkylation pathway.

Validated Protocol
Reaction: Methylation of 5-bromo-6-methoxy-1H-indazole.[1] Reagents: Methyl Iodide (MeI),

Sodium Hydride (NaH), DMF.

Deprotonation: Treatment with NaH in DMF generates the indazolyl anion. The negative

charge is delocalized between N1 and N2.

Alkylation: Addition of MeI leads to a mixture.[2]

Thermodynamic Product (N1): Favored by higher temperatures and steric freedom.

Kinetic Product (N2): Favored by lower temperatures and steric hindrance at N1.

Outcome: Under standard conditions (Room Temp, 2h), the N1-isomer is the major product

(approx. 60-70% yield) [1].

Diagram: Regioselective Synthesis Pathway

5-Bromo-6-methoxy-1H-indazole
(Precursor)

Indazolyl Anion
(Delocalized Charge)

NaH, DMF
Deprotonation

TARGET: N1-Methyl Isomer
(Thermodynamic, Major)

δ N-Me: 4.03 ppm

MeI, RT
Path A (Preferred)

IMPURITY: N2-Methyl Isomer
(Kinetic, Minor)

δ N-Me: >4.15 ppm

MeI, 0°C
Path B (Avoid)

Click to download full resolution via product page

Caption: Reaction pathway showing the divergence between the desired N1-methyl target and

the N2-methyl impurity based on reaction conditions.
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Protocol A: Synthesis of 5-Bromo-6-methoxy-1-methyl-
1H-indazole
Based on Patent WO2024211834A1 [1]

Dissolution: Dissolve 5-bromo-6-methoxy-1H-indazole (2.0 g, 8.8 mmol) in anhydrous DMF

(50 mL).

Activation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 704 mg, 17.6 mmol)

portion-wise.

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min to ensure

complete deprotonation.

Alkylation: Add Methyl Iodide (1.9 g, 13.2 mmol) dropwise. Stir at RT for 2 hours.

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine,

dry over Na₂SO₄, and concentrate.

Purification: Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The

N1-isomer typically elutes after the N2-isomer (polarity difference).

Yield: ~1.2 g (57%) as a white solid.

Protocol B: Crystallization for XRD Analysis
To generate single crystals suitable for X-ray diffraction (if verification is required):

Solvent System: Slow evaporation from Methanol/Dichloromethane (1:1) or Ethanol/Water.

Concentration: Prepare a saturated solution at 40°C.

Growth: Allow to cool slowly to RT in a vibration-free environment for 48-72 hours.

Expected Morphology: Colorless blocks or prisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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